molecular formula C18H24N6O B7434909 2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine

2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine

Cat. No. B7434909
M. Wt: 340.4 g/mol
InChI Key: ZZKHVPCMEAPLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PPOP and is a potent inhibitor of the protein kinase CK2.

Mechanism of Action

The mechanism of action of PPOP is primarily through the inhibition of CK2, a protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. The inhibition of CK2 by PPOP leads to the disruption of these processes, resulting in anti-proliferative effects on cancer cells and neuroprotective effects in neurological disorders.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, the reduction of oxidative stress in neurological disorders, and the inhibition of viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPOP in lab experiments is its specificity towards CK2, which allows for targeted inhibition of this protein kinase. Additionally, PPOP has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using PPOP in lab experiments is its relatively high cost compared to other CK2 inhibitors.

Future Directions

There are several future directions for the study of PPOP, including the development of more potent and selective CK2 inhibitors based on the structure of PPOP. Additionally, further studies are needed to investigate the potential therapeutic applications of PPOP in various diseases, including cancer and neurological disorders. Furthermore, the development of PPOP analogs with improved pharmacokinetic properties could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of PPOP involves a multi-step process that starts with the reaction of 4-pyrazin-2-ylpyrimidine with 4-piperidone. The resulting product is then reacted with 3-bromo-1-propanol to yield the final product, 2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine.

Scientific Research Applications

PPOP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. The inhibition of CK2 by PPOP has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, PPOP has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, PPOP has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

2-[1-(4-pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c19-14-2-1-11-25-17(14)13-4-9-24(10-5-13)18-22-6-3-15(23-18)16-12-20-7-8-21-16/h3,6-8,12-14,17H,1-2,4-5,9-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKHVPCMEAPLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2CCN(CC2)C3=NC=CC(=N3)C4=NC=CN=C4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine

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